molecular formula C6H9N3 B1296764 4-Methylpyridine-2,3-diamine CAS No. 53929-59-2

4-Methylpyridine-2,3-diamine

Cat. No.: B1296764
CAS No.: 53929-59-2
M. Wt: 123.16 g/mol
InChI Key: RWGGFJXJRPCCGD-UHFFFAOYSA-N
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Description

4-Methylpyridine-2,3-diamine is a heterocyclic organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 3 positions and a methyl group at the 4 position. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,3-diamine typically involves the reduction of 4-methyl-3-nitropyridine-2-amine. One common method includes dissolving 4-methyl-3-nitropyridine-2-amine in methanol and reducing it using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylpyridine-2,3-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Research explores its potential as an intermediate in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. Its effects are mediated through the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Methylpyridine-2,3-diamine is unique due to the combination of its methyl and amino groups, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-3-9-6(8)5(4)7/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGGFJXJRPCCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312076
Record name 4-methylpyridine-2,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53929-59-2
Record name 53929-59-2
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Record name 4-methylpyridine-2,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine-2,3-diamine
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Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4-methyl-3-nitropyridine (919 mg, 6.0 mmol), ethanol (20 mL) and Raney Ni (about 200 mg) was shaken under H2 (30-40 psi) for 1 h, then filtered. The filtrate was evaporated to dryness, giving 740 mg (100%) of the diamine 56, mp 114°-5° C. 1H NMR (DMSO-d6), 1.997 (s, 3H), 4.359 (s, 2H), 5.250 (s, 2H), 6.264 (d, 1H, J=3), 7.173 (d, 1H, J=3).
Quantity
919 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Commercially available 2-amino-4-methyl-3nitropyridine (10.0 g, 65.3 mmol) was suspended in ethanol (450 mL) and the flask was filled with argon. 10% palladium carbon (13.9 g, 50% water-containing) was added to the mixture and stirred at room temperature overnight under the flow of hydrogen. Solids were filtered through Celite and this was washed with ethanol. The filtrate was concentrated under reduced pressure to obtain Compound P12 (7.81 g, 63.3 mmol, 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
13.9 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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